molecular formula C16H13NO3 B3083315 3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid CAS No. 1141057-92-2

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid

Cat. No. B3083315
CAS RN: 1141057-92-2
M. Wt: 267.28 g/mol
InChI Key: RYDHSPJJPLZJMX-MDZDMXLPSA-N
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Description

3-Aminobenzoic acid, also known as meta-aminobenzoic acid or MABA, is an organic compound with the molecular formula H2NC6H4CO2H . It is a white solid, although commercial samples are often colored . It is only slightly soluble in water but is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .


Molecular Structure Analysis

The molecular structure of aminobenzoic acids consists of a benzene ring substituted with an amino group and a carboxylic acid .


Chemical Reactions Analysis

Aminobenzoic acid derivatives can exhibit various biological activities, suggesting potential as therapeutic agents . The simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity .


Physical And Chemical Properties Analysis

3-Aminobenzoic acid has a molar mass of 137.14 and appears as a white solid . It has a melting point of 178-180 °C and a density of 1.51 g/cm³ .

Scientific Research Applications

Antiproliferative Activity and Mechanism of Action

A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, closely related to the queried compound, have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer types. The study revealed that these compounds act as antitubulin agents, indicating a potential application in cancer therapy. Their effects on tubulin polymerization and cell cycle distribution suggest a mechanism through which these compounds inhibit cancer cell growth (Raffa et al., 2011).

Biosynthesis of Benzoic Acid

Research into the biosynthesis of benzoic acid in plants and bacteria has identified pathways that mirror fatty acid β-oxidation. This understanding could have implications for the production of natural products and the development of new biochemical pathways for synthetic biology applications. The study provides insight into the conversion of L-phenylalanine to benzoic acid, which serves as a fundamental building block for numerous natural products (Hertweck et al., 2001).

Anticancer Agents

1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles have been synthesized and investigated for their ability to inhibit the growth of cancer cell lines. One of the compounds in this series showed good antitumor activity across nine tumor subpanels, demonstrating the therapeutic potential of these derivatives in cancer treatment. The interaction of these compounds with transport proteins like human serum albumin (HSA) suggests a mechanism of action that could be further explored for targeted cancer therapy (Kalalbandi & Seetharamappa, 2015).

Microbial Biosynthesis

A study on the microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli demonstrated the potential for engineering biosynthetic pathways for the production of important building block molecules from simple substrates like glucose. The establishment of a microbial biosynthetic system for de novo production of 3-amino-benzoic acid highlights the versatility of synthetic biology in producing valuable compounds (Zhang & Stephanopoulos, 2016).

Safety and Hazards

While specific safety data for “3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid” is not available, it’s important to handle similar compounds with care. For instance, benzoic acid can cause skin irritation and serious eye damage . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

Further investigation is needed to evaluate the safety and efficacy of aminobenzoic acid derivatives in clinical investigations and better understand the specific mechanism of action revealed by these compounds . The development of novel molecules with potential medical applications is a promising area of research .

properties

IUPAC Name

3-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-11H,(H,17,18)(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDHSPJJPLZJMX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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